[4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxalin-8-yl](phenyl)methanone
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Overview
Description
8-Benzoyl-4-(benzylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a triazole ring fused to a quinoxaline moiety, with additional benzoyl and benzylsulfanyl substituents. Triazoloquinoxalines are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-4-(benzylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the triazole ring: The triazole ring is formed by the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the benzylsulfanyl group: The benzylsulfanyl group is introduced by reacting the intermediate compound with benzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-Benzoyl-4-(benzylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazoloquinoxaline derivatives.
Scientific Research Applications
8-Benzoyl-4-(benzylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antiviral and antimicrobial agent.
Medicine: It is being investigated for its anticancer properties, particularly as an A2B receptor antagonist.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-benzoyl-4-(benzylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Antiviral and Antimicrobial Activity: The compound disrupts the replication of viruses and the growth of bacteria by interfering with their nucleic acid synthesis.
Anticancer Activity: As an A2B receptor antagonist, it inhibits the proliferation of cancer cells by blocking the adenosine A2B receptor, which is involved in tumor growth and angiogenesis.
Comparison with Similar Compounds
8-Benzoyl-4-(benzylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other triazoloquinoxaline derivatives:
Properties
Molecular Formula |
C23H16N4OS |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl)-phenylmethanone |
InChI |
InChI=1S/C23H16N4OS/c28-21(17-9-5-2-6-10-17)18-11-12-19-20(13-18)27-15-24-26-22(27)23(25-19)29-14-16-7-3-1-4-8-16/h1-13,15H,14H2 |
InChI Key |
ZHBSECGHUKIJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5 |
Origin of Product |
United States |
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